H-D-Val-Leu-Lys-AFC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

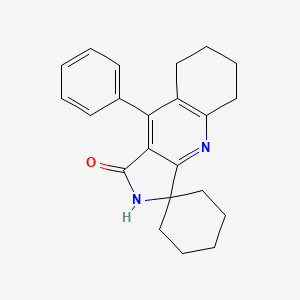

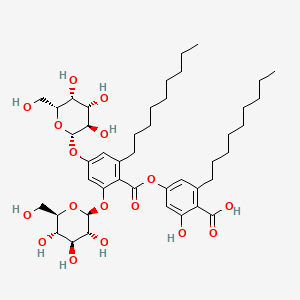

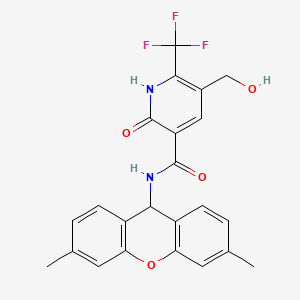

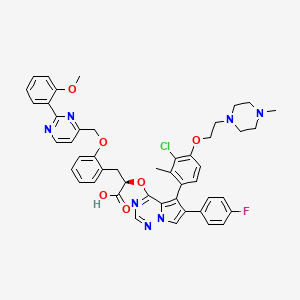

H-D-Val-Leu-Lys-AFC, also known as a plasmin substrate, is a biologically active peptide. It is a fluorescent substrate for plasmin, a serine protease involved in fibrinolysis, which is the process of breaking down fibrin in blood clots. This compound has an absorbance/emission of 380/500 nm .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Val-Leu-Lys-AFC involves standard solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC .

Análisis De Reacciones Químicas

Types of Reactions: H-D-Val-Leu-Lys-AFC primarily undergoes hydrolysis reactions when interacting with plasmin. This hydrolysis results in the release of the fluorescent group, allowing for the detection and quantification of plasmin activity .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, with plasmin acting as the enzyme. The reaction is monitored by measuring the increase in fluorescence at 500 nm .

Major Products Formed: The major product formed from the hydrolysis of this compound is the fluorescent group, which can be detected and quantified to measure plasmin activity .

Aplicaciones Científicas De Investigación

H-D-Val-Leu-Lys-AFC is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is as a substrate for plasmin, allowing researchers to study plasmin activity and its role in various physiological and pathological processes. This includes research on blood clotting, wound healing, liver repair, and the maintenance of liver homeostasis .

Mecanismo De Acción

H-D-Val-Leu-Lys-AFC exerts its effects by serving as a substrate for plasmin. Plasmin cleaves the peptide bond in this compound, releasing the fluorescent group. This reaction allows for the detection and quantification of plasmin activity, providing insights into the enzyme’s role in fibrinolysis and other physiological processes .

Comparación Con Compuestos Similares

Similar Compounds:

- H-D-Val-Leu-Lys-p-nitroanilide

- H-D-Val-Leu-Lys-7-amino-4-methylcoumarin

- H-D-Val-Leu-Lys-4-methylumbelliferyl

Uniqueness: H-D-Val-Leu-Lys-AFC is unique due to its specific fluorescence properties, which make it particularly useful for detecting and quantifying plasmin activity. Its absorbance/emission characteristics (380/500 nm) provide a clear and measurable signal, making it a valuable tool in biochemical and medical research .

Propiedades

Fórmula molecular |

C27H38F3N5O5 |

|---|---|

Peso molecular |

569.6 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]hexanamide |

InChI |

InChI=1S/C27H38F3N5O5/c1-14(2)11-20(35-26(39)23(32)15(3)4)25(38)34-19(7-5-6-10-31)24(37)33-16-8-9-17-18(27(28,29)30)13-22(36)40-21(17)12-16/h8-9,12-15,19-20,23H,5-7,10-11,31-32H2,1-4H3,(H,33,37)(H,34,38)(H,35,39)/t19-,20-,23+/m0/s1 |

Clave InChI |

BZABHENLDPLCOR-SXWKCWPCSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)

![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)